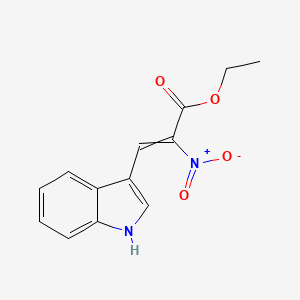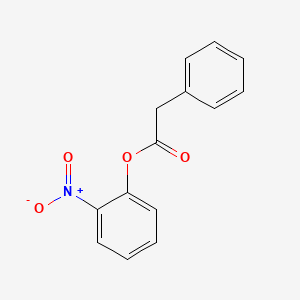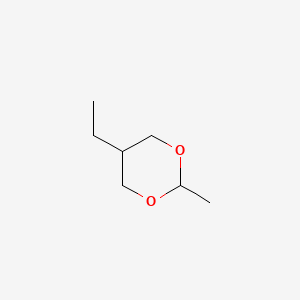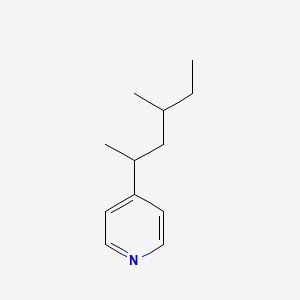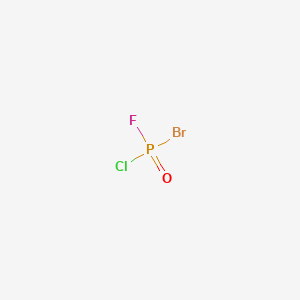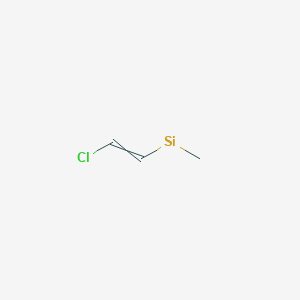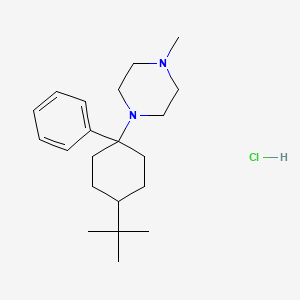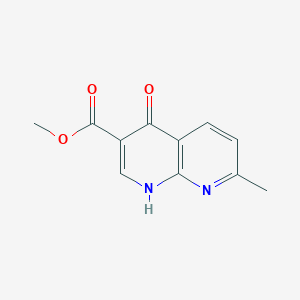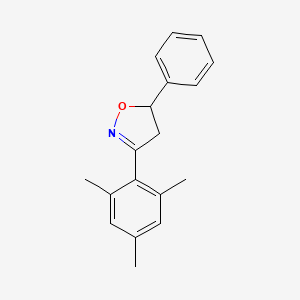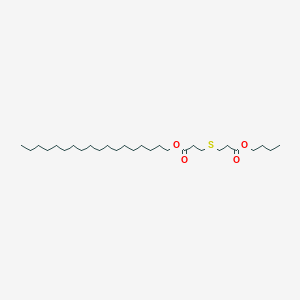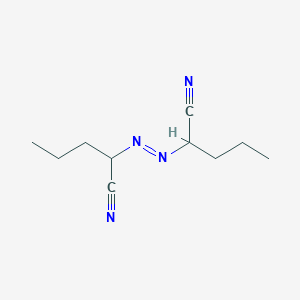
Pentanenitrile, 2,2'-azobis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Pentanenitrile, 2,2’-azobis- involves the reaction of 2-amino-2,4-dimethylpentanenitrile with a metal hypochlorite in the presence of water and a mixture of quaternary ammonium surface-active compounds and ionic bromide. The reaction is typically carried out at temperatures ranging from -10°C to 30°C . The process involves several steps:
Reaction of 2-amino-2,4-dimethylpentanenitrile with metal hypochlorite: This step produces the desired azonitrile compound.
Use of quaternary ammonium compounds and ionic bromide: These compounds improve the filtering and drying characteristics of the product.
Temperature control: Maintaining the reaction temperature within the specified range is crucial for optimal yield and purity.
化学反応の分析
Pentanenitrile, 2,2’-azobis- undergoes various chemical reactions, primarily involving the generation of free radicals. Some key reactions include:
Decomposition: Upon heating or exposure to light, the compound decomposes to form cyanoisopropyl radicals.
Radical polymerization: The generated radicals can initiate polymerization reactions, making the compound valuable in the synthesis of polymers.
Thermal degradation: The compound’s thermal stability and degradation behavior have been studied under different conditions, including aerobic and anaerobic environments.
科学的研究の応用
Pentanenitrile, 2,2’-azobis- has several scientific research applications, including:
Polymer synthesis: It is widely used as a free radical initiator in the production of various polymers, such as polyvinyl chloride and polyacrylonitrile.
Nanoparticle synthesis: The compound is used in the preparation of polymeric and hybrid inorganic-organic nanoparticles.
Thermal stability studies: Researchers study its thermal stability and degradation kinetics to understand its behavior under different conditions.
Biological research: It has been used to enhance caspase-dependent apoptosis induced by hyperthermia.
作用機序
The mechanism of action of Pentanenitrile, 2,2’-azobis- involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, particularly polymerization. The compound enhances caspase-dependent apoptosis by generating free radicals that interact with cellular components .
類似化合物との比較
Pentanenitrile, 2,2’-azobis- is similar to other azo initiators, such as 2,2’-azobis(2-methylbutyronitrile) and 1,1’-azobis(cyclohexanecarbonitrile). it has unique properties that make it suitable for specific applications:
Thermal stability: It has distinct thermal stability characteristics compared to other azo initiators.
Radical generation: The cyanoisopropyl radicals generated upon decomposition are particularly effective in initiating polymerization reactions.
Applications: Its use in nanoparticle synthesis and biological research sets it apart from other similar compounds
Similar compounds include:
- 2,2’-azobis(2-methylbutyronitrile)
- 1,1’-azobis(cyclohexanecarbonitrile)
- 2,2’-azobis(2,4-dimethyl-4-methoxypentanenitrile)
特性
CAS番号 |
22909-93-9 |
|---|---|
分子式 |
C10H16N4 |
分子量 |
192.26 g/mol |
IUPAC名 |
2-(1-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-3-5-9(7-11)13-14-10(8-12)6-4-2/h9-10H,3-6H2,1-2H3 |
InChIキー |
WDHFRWNUJIDVAZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C#N)N=NC(CCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
